molecular formula C14H14N6O2S2 B1228575 N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B1228575
M. Wt: 362.4 g/mol
InChI Key: NBTQRWHHIAHWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide is a member of methoxybenzenes.

Scientific Research Applications

Anti-HIV Activity

Amino acid derivatives, including those related to N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide, have been explored for their anti-HIV properties. Specifically, certain derivatives showed potent inhibitory activity against HIV-1, suggesting their potential as antiviral agents (Hamad et al., 2010).

Antiviral and Antibacterial Activities

Derivatives of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide have demonstrated notable antiviral and antibacterial activities. This includes effectiveness against tobacco mosaic virus and certain bacterial strains, such as Xanthomonas oryzae and Ralstonia solanacearum, suggesting their application in developing new antiviral and antibacterial agents (Tang et al., 2019).

Antagonistic Properties on Human Adenosine A3 Receptors

Compounds structurally related to N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. The binding affinity and selectivity for these receptors indicate potential therapeutic applications (Jung et al., 2004).

Anticancer Potential

The synthesis of related compounds has shown promising anticancer activities. For instance, certain derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

Nematocidal Activity

Novel derivatives, including similar structural compounds, have been evaluated for their nematocidal activities, showing effective mortality against Bursaphelenchus xylophilus. This suggests their potential use in developing new nematicides (Liu et al., 2022).

properties

Molecular Formula

C14H14N6O2S2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H14N6O2S2/c1-20-8-15-19-14(20)23-7-11(21)16-13-18-17-12(24-13)9-5-3-4-6-10(9)22-2/h3-6,8H,7H2,1-2H3,(H,16,18,21)

InChI Key

NBTQRWHHIAHWGI-UHFFFAOYSA-N

SMILES

CN1C=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CC=C3OC

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CC=C3OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 2
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N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide
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N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 4
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N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide

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